![molecular formula C13H13NO4 B1607649 Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate CAS No. 4561-06-2](/img/structure/B1607649.png)
Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate
Overview
Description
Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a chemical compound with the linear formula C13H13NO4 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of S-(1,3-dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate (SDDP), an electrophilic reagent, has been reported . Another study reported the synthesis of a compound by desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .Molecular Structure Analysis
The molecular structure of Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate can be represented by the linear formula C13H13NO4 . A related compound, (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate, has a molecular formula of C19H18N2O4 and a monoisotopic mass of 338.126648 Da .Chemical Reactions Analysis
The synthetic applications of SDDP, a related compound, have been investigated, particularly the transfer of the SP(O)(OEt)2 moiety .Physical And Chemical Properties Analysis
Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a white to yellow solid . The 1H NMR of related compounds has been reported, providing insights into their chemical properties .Scientific Research Applications
Organocatalysts for Mitsunobu Reactions
Ethyl 2-arylhydrazinecarboxylates, which can be derived from 2-Ethoxycarbonyl-ethyl-phthalimide, can work as organocatalysts for Mitsunobu reactions . These reactions are important tools in synthetic organic chemistry and have influenced broad fields of academia and industry .
Aerobic Oxidation
These compounds provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . This process is convenient and safe from the viewpoint of green chemistry .
Construction of the Phthalimide Core
The compound is used in the construction of the phthalimide core, a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The synthesis of functionalized phthalimides has presented long-standing challenges to the synthetic community .
Carbonylative Cyclization of Aromatic Amides
One of the strategies exploited in the past decade towards the construction of the phthalimide core involves the carbonylative cyclization of aromatic amides .
Carbonylative Cyclization of o-Dihaloarenes/o-Haloarenes
Another strategy for constructing the phthalimide core involves the carbonylative cyclization of o-dihaloarenes or o-haloarenes .
Cyclization of Isocyanate/Isocyanide with Arenes
This is another method for constructing the phthalimide core .
properties
IUPAC Name |
ethyl 3-(1,3-dioxoisoindol-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-18-11(15)7-8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLUGKCOXAPMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383888 | |
Record name | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate | |
CAS RN |
4561-06-2 | |
Record name | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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